N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
説明
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-5-6-10)15-9-14(17)7-8-18-12-4-2-1-3-11(12)14/h1-4,10,17H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIABGVEMMPRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Chroman Ring Synthesis
The chroman ring system (benzopyran) is central to the target compound. A modified Pechmann condensation offers a viable pathway, analogous to coumarin synthesis. For example, resorcinol and β-keto esters react under acidic conditions to form coumarins, but altering the starting materials can yield chroman derivatives.
Proposed Mechanism for Chroman-4-ol Formation
- Cyclization : Reacting 3,5-dihydroxybenzaldehyde with ethyl acetoacetate in concentrated sulfuric acid induces cyclization.
- Reduction : Subsequent hydrogenation of the intermediate coumarin derivative (e.g., 7-hydroxy-4-methylcoumarin) using palladium on carbon (Pd/C) under hydrogen gas yields 4-hydroxychroman-4-ol.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 0–5°C, 2 hr | ~50% |
| Hydrogenation | Pd/C, H₂ (1 atm), EtOH, 25°C | 65–75% |
Amide Bond Formation
The final step involves coupling (4-hydroxychroman-4-yl)methylamine with cyclopropanecarboxylic acid. Carbodiimide-mediated coupling is widely used for amide synthesis:
Procedure
- Activate cyclopropanecarboxylic acid with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA).
- Add (4-hydroxychroman-4-yl)methylamine and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
- Stir at 50°C for 12–24 hours.
Optimization Insights
- Coupling Reagents : Substituting DIC/HOBt with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) improves yields to 75–85%.
- Solvent Choice : DMA enhances solubility compared to tetrahydrofuran (THF).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety. For example, a Hastelloy coil reactor (0.75 mm inner diameter) operated at 100°C with a residence time of 10 minutes achieves near-quantitative conversion in amide coupling steps.
Purification Techniques
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate intermediates.
- Preparative HPLC : Achieve >98% purity for the final product using C18 columns and acetonitrile/water gradients.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- APCI+ : m/z 318.3 (M + H)⁺ confirms molecular weight.
化学反応の分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromanone ring can be reduced to form a chromanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chromanone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanone derivatives depending on the reagent used.
科学的研究の応用
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the chromanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropanecarboxamide moiety can also interact with various enzymes and receptors, modulating their function .
類似化合物との比較
Structural Features and Molecular Properties
The target compound’s chroman moiety distinguishes it from other cyclopropanecarboxamides. Below is a comparison with key analogs:
Notes:
生物活性
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 4-hydroxychroman derivatives with cyclopropane carboxylic acids under specific conditions to yield the desired amide structure.
1. Anticancer Properties
Research has indicated that chroman derivatives, including N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, 4-hydroxycoumarin derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of apoptotic pathways and anti-inflammatory effects .
2. Antioxidant Activity
The antioxidant properties of chroman derivatives are well-documented. N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide may scavenge free radicals, reducing oxidative stress in cells. This activity is critical in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
Compounds derived from 4-hydroxycoumarin have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide could be beneficial in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide was tested on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. The compound was compared to standard chemotherapeutics, showing enhanced efficacy in certain cell lines while exhibiting lower cytotoxicity towards normal cells .
Q & A
Q. Optimization Tips :
- Temperature control (0–25°C) minimizes side reactions.
- Catalyst screening (e.g., DMAP for acylations) improves yields .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Structural Analysis
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and chroman hydroxyl group (δ 5–6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with UV detection at λmax ≈ 270 nm (chromophore absorption) .
How can researchers assess the stability of this compound under physiological conditions?
Q. Basic Stability Profiling
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation using HPLC .
What strategies resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?
Q. Advanced SAR Analysis
- Substituent Variation : Systematically modify the chroman hydroxyl group or cyclopropane substituents and test bioactivity (e.g., IC₅₀ shifts in enzyme assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like Pfs16 in Plasmodium .
- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors with activity data .
What experimental approaches elucidate the mechanism of action in disrupting malaria parasite development?
Q. Advanced Mechanistic Studies
- Biochemical Assays : Measure inhibition of Pfs16 function using in vitro microgametogenesis assays, with qRT-PCR to monitor gene expression changes .
- Cellular Imaging : Employ fluorescence microscopy (e.g., GFP-tagged Pfs16) to visualize membrane association defects in parasites .
- Proteomics : Perform pull-down assays with biotinylated analogs to identify interacting parasite proteins .
How can metabolic stability and bioavailability be improved for in vivo studies?
Q. Advanced Pharmacokinetic Optimization
- Prodrug Design : Introduce ester or carbonate moieties to mask polar groups (e.g., chroman hydroxyl), enhancing membrane permeability .
- Formulation Screening : Test nanoemulsions or liposomal carriers to improve solubility in pharmacokinetic (PK) studies .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .
What methods validate target specificity to avoid off-target effects in human cells?
Q. Advanced Target Validation
- CRISPR Knockouts : Generate Pfs16-deficient Plasmodium strains to confirm on-target lethality .
- Selectivity Panels : Screen against human kinase or GPCR libraries (e.g., Eurofins LeadProfilingScreen®) to assess cross-reactivity .
- Thermal Shift Assays : Measure ∆Tm shifts in target vs. non-target proteins to validate binding specificity .
How can discrepancies between in vitro and in vivo efficacy be addressed?
Q. Advanced Translational Research
- Dose-Ranging Studies : Optimize dosing regimens in rodent malaria models (e.g., P. berghei) using PK/PD modeling .
- Tissue Distribution Analysis : Quantify compound levels in target organs (e.g., liver) via LC-MS/MS to correlate exposure with efficacy .
- Resistance Studies : Serial passage parasites under sublethal drug pressure to identify resistance mutations (e.g., whole-genome sequencing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
